molecular formula C14H17N3O4S B4564869 3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione

3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B4564869
M. Wt: 323.37 g/mol
InChI Key: VUFVUCHDVDFYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and piperidine. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The process may also require specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • **Ox

Properties

IUPAC Name

3-methyl-6-piperidin-1-ylsulfonyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-16-13(18)11-9-10(5-6-12(11)15-14(16)19)22(20,21)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFVUCHDVDFYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
3-methyl-6-(piperidin-1-ylsulfonyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.